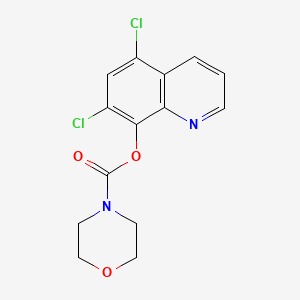

5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate

Descripción

Propiedades

IUPAC Name |

(5,7-dichloroquinolin-8-yl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3/c15-10-8-11(16)13(12-9(10)2-1-3-17-12)21-14(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJPEPZCBUOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate (DCQMC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

DCQMC features a quinoline backbone with dichloro substitutions and a morpholine moiety. Its molecular formula is , with a molecular weight of approximately 285.13 g/mol. The structural formula can be represented as follows:

The biological activity of DCQMC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies indicate that DCQMC may act as an inhibitor of certain protein aggregations, particularly those related to neurodegenerative diseases.

Key Mechanistic Insights:

- Inhibition of Aβ Aggregation : DCQMC has been shown to reduce the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This effect is mediated through direct binding to Aβ and preventing its self-aggregation .

- Acetylcholinesterase Inhibition : Compounds similar to DCQMC demonstrate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation, suggesting potential applications in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The effectiveness of DCQMC can be linked to specific structural features:

- Dichloro Substituents : The presence of chlorine atoms at positions 5 and 7 enhances the compound's lipophilicity and biological activity.

- Morpholine Group : This moiety contributes to the compound's ability to penetrate biological membranes and interact with target proteins effectively.

Biological Activity Data

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Aβ Aggregation Inhibition | 1.72 | |

| Acetylcholinesterase Inhibition | 0.12 | |

| Cytotoxicity against MCF-7 | 0.55 |

Case Studies

-

Inhibition of Protein Aggregation :

A study evaluated the effect of DCQMC on SY5Y-APP Sw cells, where it was found to significantly reduce amyloid deposits by 22–67% compared to controls. This highlights its potential as a therapeutic agent for Alzheimer's disease . -

Anticancer Activity :

Research has indicated that DCQMC and its analogs exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The structure modifications were shown to enhance potency, with IC50 values indicating strong inhibitory effects on cell viability . -

Neuroprotective Effects :

In vitro studies demonstrated that DCQMC could protect neuronal cells from oxidative stress-induced damage, suggesting its role in neuroprotection and potential application in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate has demonstrated significant antimicrobial properties. Research indicates that derivatives of quinoline compounds exhibit potent activity against a range of bacterial pathogens. For instance, studies have shown that quinoline-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through various mechanisms, including interference with bacterial cell wall synthesis and function .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Quinoline derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The ability to modify the structure of quinoline compounds allows for the enhancement of their cytotoxic effects against various cancer cell lines .

Pharmacological Applications

Efflux Pump Inhibition

Recent studies have highlighted the role of 5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate as an efflux pump inhibitor. This property is particularly relevant in combating antibiotic resistance in bacteria like Pseudomonas aeruginosa. By inhibiting efflux pumps, this compound can enhance the effectiveness of existing antibiotics, making it a valuable candidate in the development of new treatment regimens .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of quinoline derivatives. Research suggests that these compounds can cross the blood-brain barrier and exhibit neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Metal Ion Chelation

5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate has been identified as a metal ion chelator. This property is crucial in biochemical research where metal ions play a significant role in enzyme activity and cellular processes. The ability to chelate metal ions can help in studying enzyme mechanisms and developing metal-based therapies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated the efficacy of various quinoline derivatives, including 5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate, against resistant strains of E. coli. Results indicated a significant reduction in bacterial load when combined with conventional antibiotics, highlighting its potential as an adjunct therapy .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding supports further exploration into its use as an anticancer agent .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 5,7-dichloroquinolin-8-yl morpholine-4-carboxylate, we analyze structurally analogous compounds listed in and infer their properties based on substituent effects and chemical principles.

Table 1: Structural and Functional Comparison of Chlorinated Quinoline Derivatives

| Compound Name | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|

| 5,7-Dichloroquinolin-8-yl morpholine-4-carboxylate | Cl at 5,7; morpholine carboxylate at 8 | Ester, morpholine | Drug delivery, catalysis |

| 3,7-Dichloroquinoline-8-carboxylic acid | Cl at 3,7; carboxylic acid at 8 | Carboxylic acid | Metal chelation, coordination |

| 5,7-Dichloro-4-quinolyl 4-fluorophenyl ether | Cl at 5,7; 4-fluorophenyl ether at 4 | Ether, fluorine | Agrochemicals, photostability |

Key Comparisons:

- Substituent Position and Reactivity: The 5,7-dichloro pattern in the target compound contrasts with 3,7-dichloro in 3,7-dichloroquinoline-8-carboxylic acid. Chlorine at the 5- and 7-positions may confer greater steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic substitution or metal-binding interactions . The morpholine carboxylate ester group (vs.

- Functional Group Impact: Carboxylic Acid (3,7-Dichloroquinoline-8-carboxylic acid): This group enables hydrogen bonding and metal coordination, making it suitable for chelating agents or catalyst design. However, its acidity may limit stability under basic conditions . 4-Fluorophenyl Ether (5,7-Dichloro-4-quinolyl 4-fluorophenyl ether): The fluorine atom increases electronegativity and metabolic stability, which is advantageous in agrochemical applications where resistance to degradation is critical .

Synthetic Utility :

- The morpholine carboxylate ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to release active metabolites. This contrasts with the more stable ether or acid derivatives.

Research Findings and Data Gaps

While the provided evidence lacks experimental data (e.g., spectroscopic, biological, or crystallographic results), structural analogs suggest the following hypotheses:

- Crystallography : If crystallized, the target compound’s structure could be resolved using SHELX-based refinement, as described in , leveraging its robustness in small-molecule crystallography .

Limitations and Recommendations

- Data Deficiency: No solubility, stability, or bioactivity data are available in the provided evidence. Further studies should prioritize these parameters.

- Synthetic Pathways: The synthesis route for 5,7-dichloroquinolin-8-yl morpholine-4-carboxylate is unspecified; comparative analysis with analogs suggests possible coupling reactions between chlorinated quinoline precursors and morpholine carbonyl chlorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.